4-Iodo-3-nitrosobenzamide is a chemical compound with significant potential in medicinal chemistry, particularly in cancer treatment. It is classified as a C-nitroso prodrug, which means it requires metabolic activation to exert its biological effects. The compound is synthesized from 4-iodo-3-nitrobenzamide, which is known for its selective tumoricidal action against various cancer cell types.
4-Iodo-3-nitrosobenzamide is derived from 4-iodo-3-nitrobenzamide through enzymatic reduction processes that occur predominantly in malignant cells. Its classification as a prodrug highlights its need for metabolic conversion to become pharmacologically active. The compound has been the subject of various studies focusing on its biochemical properties and therapeutic applications, particularly in oncology .
The synthesis of 4-iodo-3-nitrosobenzamide involves several steps, primarily starting from 4-iodo-3-nitrobenzoic acid. A notable method includes the following:
The molecular formula of 4-iodo-3-nitrosobenzamide is C7H6N2O3I. Its structure consists of an iodine atom attached to a benzene ring that also contains a nitroso group and an amide functional group.
Key structural data includes:
The structural representation can be visualized through molecular modeling software or chemical databases.
4-Iodo-3-nitrosobenzamide participates in several chemical reactions, including:
These reactions are critical for understanding the compound's reactivity and potential transformations in biological systems.
The mechanism of action of 4-iodo-3-nitrosobenzamide primarily involves its metabolic activation within cancer cells:
This selective action underscores its potential as a targeted cancer therapy.
The physical properties of 4-iodo-3-nitrosobenzamide include:
Chemical properties include:
Relevant data regarding its reactivity with biological molecules indicates that it can interact with cellular components leading to cytotoxic effects specifically in tumor cells .
4-Iodo-3-nitrosobenzamide has several applications in scientific research and potential therapeutic contexts:
4-Iodo-3-nitrosobenzamide (molecular formula: C₇H₅IN₂O₂; molecular weight: 276.03 g/mol) is the biologically active metabolite derived from the prodrug 4-iodo-3-nitrobenzamide (INO₂BA; CAS 160003-66-7). Its IUPAC name is 4-iodo-3-nitrosobenzamide, reflecting the positions of the iodine substituent (para to the carboxamide group) and the nitroso group (ortho to iodine) on the benzene ring [4] [6]. Key synonyms include:
Structurally, it belongs to the ortho-nitrosobenzamide class, characterized by an electron-deficient nitroso moiety adjacent to the carboxamide functional group. This arrangement facilitates electrophilic reactivity, particularly toward thiol groups in proteins and peptides [1] [8]. The iodine atom at the C4 position significantly enhances its electrophilicity and redox reactivity compared to non-halogenated analogs like 3-nitrosobenzamide [3].
Table 1: Nomenclature and Chemical Identifiers of 4-Iodo-3-nitrosobenzamide
Property | Value |
---|---|
IUPAC Name | 4-Iodo-3-nitrosobenzamide |
Molecular Formula | C₇H₅IN₂O₂ |
CAS Number (Parent Prodrug) | 160003-66-7 (4-iodo-3-nitrobenzamide) |
Synonyms | INOBA, BSI-201 metabolite |
Molecular Weight | 276.03 g/mol |
Key Functional Groups | Carboxamide, Nitroso, Iodine |
4-Iodo-3-nitrosobenzamide emerged from research into nitroaromatic compounds targeting DNA repair enzymes. Early biochemical studies demonstrated its ability to eject zinc ions from the first zinc finger domain (ZnF1) of PARP-1 (poly(ADP-ribose) polymerase 1) in vitro. This irreversible inactivation mechanism distinguished it from competitive NAD⁺-mimetic PARP inhibitors (e.g., olaparib), as it prevented PARP-1’s DNA-binding capacity [1] [3]. The proposed reaction involves nucleophilic attack by cysteine residues in ZnF1 on the electrophilic nitroso group, forming covalent adducts that disrupt zinc coordination [3].
Consequently, the prodrug 4-iodo-3-nitrobenzamide (later assigned the INN "iniparib") entered clinical development. Phase II trials in triple-negative breast cancer (TNBC) reported enhanced efficacy when combined with gemcitabine/carboplatin, leading to accelerated FDA designation. However, subsequent studies revealed critical discrepancies:
By 2012, clinical phase III trials failed to confirm survival benefits, and iniparib was reclassified as a non-PARP inhibitor cytotoxin. This underscored the mechanistic distinction between zinc-ejecting nitroso compounds and catalytic PARP inhibitors [5] [10].
4-Iodo-3-nitrobenzamide exemplifies a bioreductive prodrug strategy targeting the unique redox environment of tumors. Hypoxic conditions and elevated nitroreductase activity in cancer cells facilitate its stepwise reduction:
The transient nitroso intermediate (4-iodo-3-nitrosobenzamide) is the primary cytotoxic species. Its reactivity enables two tumor-selective actions:
Table 2: Metabolic Reduction Pathway and Biological Effects of 4-Iodo-3-nitrobenzamide
Reduction Step | Key Enzyme Systems | Primary Metabolite | Biological Consequence |
---|---|---|---|
Nitro → Nitroso | NADPH-Cytochrome P450 reductases | 4-Iodo-3-nitrosobenzamide (INOBA) | Electrophilic attack on thiols/zinc fingers |
Nitroso → Hydroxylamine | Ascorbate/GSH-dependent | Hydroxylamine derivative | Loss of reactivity |
Nitroso → Amine | Glutathione (GSH) | 4-Iodo-3-aminobenzamide | Detoxification, excreted |
Compared to non-iodinated analogs (e.g., 3-nitrobenzamide), the iodine substituent:
This prodrug design leverages tumor-specific biochemistry to generate localized cytotoxicity while minimizing systemic exposure to the active nitroso species.
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: